![molecular formula C11H12N6OS B2553023 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1798512-74-9](/img/structure/B2553023.png)

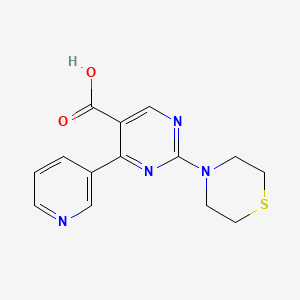

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

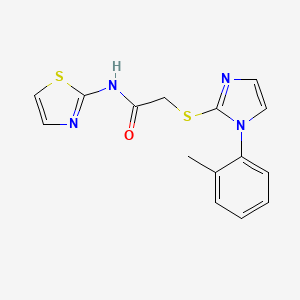

The compound N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that likely possesses biological activity due to the presence of the imidazo[1,2-b]pyrazole moiety. While the specific papers provided do not directly discuss this compound, they do provide insight into the synthesis and biological evaluation of structurally related heterocyclic compounds, which can be used to infer potential properties and activities of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with basic heterocyclic scaffolds. For instance, the synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamides involves a condensation reaction of imidazo[1,2-a]pyrazine-2-carboxylic acid with various amines under microwave irradiation conditions . Similarly, a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides was prepared using solution-phase chemistry, starting with the reaction of ethyl 2-ethoxymethylene-3-oxo-4,4,4-trifluorobutanoate with thiosemicarbazide . These methods suggest that the synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide would also involve a multi-step synthetic route, likely starting with the formation of the imidazo[1,2-b]pyrazole core followed by subsequent functionalization.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like the one is characterized by the presence of multiple ring systems that include nitrogen atoms, which are key to their biological activity. The imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives discussed in the papers have been shown to possess significant biological activities, which can be attributed to their molecular frameworks. The presence of substituents on these frameworks can further modulate the chemical and biological properties of these molecules.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the heteroatoms and the substituents present on the rings. For example, the antimicrobial activity of the N-arylimidazo[1,2-a]pyrazine-2-carboxamides is likely due to their ability to interact with biological targets through these heteroatoms . The synthesis of related compounds often involves reactions such as condensation, substitution, and cyclization, which are likely to be relevant for the synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are largely determined by their molecular structures. The presence of electronegative atoms like nitrogen and sulfur can influence properties such as solubility, melting point, and stability. The compounds discussed in the papers exhibit a range of biological activities, which suggests that they have the necessary solubility and stability to interact with biological systems . The specific physical and chemical properties of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide would need to be determined experimentally, but it is likely to share some characteristics with the compounds described in the provided papers.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is part of a broader class of compounds explored for their diverse biological activities. While specific studies on this compound are scarce, related compounds offer insights into potential research applications.

Antitumor and Antioxidant Agents : Some derivatives of 1,3,4-thiadiazoles, closely related to the compound , have been investigated for their potential antitumor and antioxidant activities. These studies explore the structural modifications of thiadiazole derivatives to enhance their efficacy against tumor cells and oxidative stress (Hamama, Gouda, Badr, & Zoorob, 2013).

Antimicrobial Activity : The antimicrobial properties of thiadiazole and imidazole derivatives are of significant interest. These compounds have been synthesized and tested against various microbial strains to assess their effectiveness in inhibiting microbial growth, offering a promising avenue for the development of new antimicrobials (Elmagd, Hemdan, Samy, & Youssef, 2017).

Insecticidal Properties : Research into thiadiazole derivatives has also extended into the agricultural sector, with studies evaluating their insecticidal efficacy against pests like the cotton leafworm, Spodoptera littoralis. These investigations highlight the potential of thiadiazole-based compounds in pest management strategies (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

DNA Binding and Gene Regulation

- DNA-Binding Pyrrole-Imidazole Polyamides : A related area of research involves pyrrole-imidazole polyamides, chemicals capable of specific DNA sequence binding. These studies investigate the structural requirements for effective DNA binding and gene regulation, potentially offering insights into the design of compounds for targeted therapy (Liu & Kodadek, 2009).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N6OS/c1-8-10(19-15-14-8)11(18)12-4-5-16-6-7-17-9(16)2-3-13-17/h2-3,6-7H,4-5H2,1H3,(H,12,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIGRSBUQUKNIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCCN2C=CN3C2=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2552945.png)

![3-(5-Chloro-2-methoxyphenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2552947.png)

![(2Z)-2-amino-3-[(E)-[(naphthalen-2-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2552949.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2552952.png)

![N'-[(E)-1H-indol-3-ylmethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2552958.png)

![3,4-dimethyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2552959.png)